molecular formula C12H16O7 B584027 Tri-O-acetyl-D-[2-13C]galactal CAS No. 478518-76-2

Tri-O-acetyl-D-[2-13C]galactal

Cat. No. B584027
CAS RN: 478518-76-2
M. Wt: 273.245
InChI Key: LLPWGHLVUPBSLP-XDNQYBAPSA-N
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Description

Tri-O-acetyl-D-[2-13C]galactal is a product used for proteomics research . It is an important intermediate used in liquid and solid phase synthesis of oligosaccharides .


Synthesis Analysis

The synthesis of Tri-O-acetyl-D-[2-13C]galactal involves various reactions. For instance, the azidonitration reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . Another synthesis method involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .


Molecular Structure Analysis

The molecular formula of Tri-O-acetyl-D-[2-13C]galactal is C11H16O7 . The molecular weight is 273.25 . More detailed structural analysis can be obtained through high-resolution 1H NMR and 13C NMR spectroscopic and single crystal X-ray structural analyses .


Chemical Reactions Analysis

Tri-O-acetyl-D-[2-13C]galactal undergoes various chemical reactions. For example, the azidochrolination reaction of Tri-O-acetyl-D-galactal has been frequently used in the synthesis of complex oligosaccharides containing aminosugars . Another reaction involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tri-O-acetyl-D-[2-13C]galactal can be determined through various analytical techniques. For instance, 1H NMR and 13C NMR spectroscopy, mass spectrometry, or elemental analysis can be used .

Scientific Research Applications

Synthesis of Glycosyl Azides

Tri-O-acetyl-D-[2-13C]galactal: is utilized in the synthesis of glycosyl azides, particularly through the azidonitration reaction . This process involves the reaction with ceric ammonium nitrate and sodium azide, yielding 2-azido-1-nitrate addition products. These azides are pivotal intermediates for further chemical transformations, leading to the synthesis of various glycosaminoglycans and glycoproteins.

Oligosaccharide Building Blocks

This compound serves as an essential building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are crucial for biological processes, including cell signaling and recognition, and are used extensively in biochemical studies related to immunology and enzymology.

Glycoprotein Synthesis

The azidonitration products derived from Tri-O-acetyl-D-[2-13C]galactal can be hydrolyzed to form N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine, which is a convenient source of D-galactosamine . D-galactosamine is a significant component of various glycoproteins, which play a role in cell adhesion, molecular stability, and immune response.

Glycosphingolipid Research

Glycosphingolipids, which contain oligosaccharidic antigenic determinants, often include units derived from N-acetyl-D-galactosamineTri-O-acetyl-D-[2-13C]galactal is instrumental in synthesizing these units, facilitating research into the structure and function of glycosphingolipids .

Immunological Studies

The synthesis of oligosaccharides containing groupings derived from Tri-O-acetyl-D-[2-13C]galactal is vital for immunochemical studies. These synthesized oligosaccharides can mimic natural antigens and are used to study the interaction between antigens and antibodies .

Enzymological Studies

In enzymology, understanding the substrate specificity and mechanism of enzymes that interact with carbohydrates is crucialTri-O-acetyl-D-[2-13C]galactal -derived oligosaccharides serve as substrates or inhibitors in enzymatic assays, providing insights into enzyme function .

Glycosylation Reactions

The glycosyl halides formed from Tri-O-acetyl-D-[2-13C]galactal are used in glycosylation reactions to attach sugar moieties to other compounds, including natural products and pharmaceuticals .

Carbohydrate Derivative Synthesis

Tri-O-acetyl-D-[2-13C]galactal: is also used in the synthesis of a wide range of carbohydrate derivatives, such as O-, C-, S-, and N-glycosides, as well as cyclopropanated carbohydrates . These derivatives have applications in medicinal chemistry and the development of therapeutics.

Mechanism of Action

Target of Action

Tri-O-acetyl-D-[2-13C]galactal is a complex compound used in proteomics research

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Biochemical Pathways

Tri-O-acetyl-D-[2-13C]galactal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection and inflammation, and protein folding.

Result of Action

As a building block for the synthesis of oligosaccharides , it can be inferred that the compound may play a role in the processes where oligosaccharides are involved.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Tri-O-acetyl-D-[2-13C]galactal . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-XDNQYBAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-acetyl-D-[2-13C]galactal

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